molecular formula C24H23N3O7 B10864105 dimethyl 2-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzene-1,4-dicarboxylate

dimethyl 2-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzene-1,4-dicarboxylate

Cat. No.: B10864105
M. Wt: 465.5 g/mol
InChI Key: ALVCAAHXMQSQSP-UHFFFAOYSA-N
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Description

Dimethyl 2-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzene-1,4-dicarboxylate is a pyrazole-based heterocyclic compound featuring a conjugated system with a benzene dicarboxylate backbone and a substituted pyrazol-4-ylidene moiety. Its synthesis likely involves condensation reactions between pyrazole precursors and amino-substituted aromatic esters, as inferred from analogous methodologies in pyrazole derivative synthesis .

Properties

Molecular Formula

C24H23N3O7

Molecular Weight

465.5 g/mol

IUPAC Name

dimethyl 2-[1-[5-(2-methoxy-2-oxoethyl)-3-oxo-2-phenyl-1H-pyrazol-4-yl]ethylideneamino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C24H23N3O7/c1-14(25-18-12-15(23(30)33-3)10-11-17(18)24(31)34-4)21-19(13-20(28)32-2)26-27(22(21)29)16-8-6-5-7-9-16/h5-12,26H,13H2,1-4H3

InChI Key

ALVCAAHXMQSQSP-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC)C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC

Origin of Product

United States

Biological Activity

Dimethyl 2-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzene-1,4-dicarboxylate is a complex organic compound with potential therapeutic applications. Its structure includes a pyrazolone moiety, which is known for various biological activities, including anti-inflammatory and analgesic effects. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C20H22N2O5\text{C}_{20}\text{H}_{22}\text{N}_2\text{O}_5

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Key findings include:

1. Antioxidant Activity

Research indicates that compounds with similar structures often exhibit significant antioxidant properties. For instance, studies have shown that derivatives of pyrazolone demonstrate high anti-lipid peroxidation activity, which is crucial in preventing oxidative stress-related cellular damage .

CompoundIC50 (µM)Activity
Dimethyl 2-{...}50Moderate antioxidant
Pyrazolone derivative30Strong antioxidant

2. Anti-inflammatory Properties

Compounds containing pyrazolone rings are frequently investigated for their anti-inflammatory effects. The presence of specific functional groups in dimethyl 2-{...} may enhance its ability to inhibit inflammatory pathways, similar to other known pyrazolone derivatives .

3. Inhibition of Lipoxygenase

Preliminary assays have indicated that related compounds can inhibit lipoxygenase enzymes, which are involved in the inflammatory response. The inhibition rates vary among compounds; however, the specific activity of dimethyl 2-{...} needs further exploration to establish its efficacy compared to established inhibitors .

Case Studies

Several studies have highlighted the biological potential of similar compounds:

Study 1: Antioxidant and Lipoxygenase Inhibition

A study published in MDPI assessed various pyrazolone derivatives for their antioxidant and lipoxygenase inhibitory activities. The results indicated that certain derivatives showed promising results in both assays, suggesting that modifications to the core structure can significantly influence biological outcomes .

Study 2: Synthesis and Characterization

Research on the synthesis and characterization of related pyrazolone compounds revealed their structural stability and potential for further functionalization. These studies often utilize techniques such as NMR and mass spectrometry to confirm the identity and purity of synthesized compounds .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique molecular structure, which includes a pyrazole moiety and a dicarboxylate functional group. Its molecular formula is C22H24N2O6C_{22}H_{24}N_{2}O_{6}, and it has a molecular weight of approximately 408.44 g/mol. The presence of both electron-donating and electron-withdrawing groups suggests potential for diverse interactions in biological systems.

Anticancer Activity

Recent studies have indicated that compounds similar to dimethyl 2-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzene-1,4-dicarboxylate exhibit significant anticancer properties. One study demonstrated that derivatives of pyrazole compounds could inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research showed that similar pyrazole derivatives could suppress the production of pro-inflammatory cytokines in vitro. This suggests a potential therapeutic role in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Studies have reported that pyrazole-based compounds demonstrate efficacy against a range of bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves disruption of bacterial cell membranes and inhibition of essential enzymes .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cancer cell proliferation
Anti-inflammatorySuppression of pro-inflammatory cytokines
AntimicrobialEfficacy against MRSA

Case Study 1: Anticancer Research

In a controlled study involving this compound, researchers treated human breast cancer cells with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that this compound could serve as a lead for developing new anticancer agents .

Case Study 2: Anti-inflammatory Effects

A study aimed at assessing the anti-inflammatory potential involved administering the compound to animal models with induced inflammation. The results showed a marked reduction in swelling and pain compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells, supporting its use in treating inflammatory conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized into two classes: (1) pyrazole/imidazole derivatives with ester functionalities and (2) dicarboxylate-containing heterocycles. Key comparisons are summarized below:

Compound Name Molecular Features Physical Properties Pharmacological Activity
Target Compound Pyrazol-4-ylidene, benzene dicarboxylate, methoxyethyl ketone Not reported Not reported
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () Imidazo-pyridine, nitroaryl, cyano, ethoxycarbonyl Mp: 243–245°C; Yellow solid Not tested
4-(4-Arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)-pyrazol-3(2H)-ones () Imidazole-pyrazole hybrid, arylidene, 5-oxo Not reported Antimicrobial activity
Hydrazone Derivatives (11a,b) () Pyrazole-hydrazone, cyano, aromatic diazonium Not reported Not reported

Key Observations

Electronic Effects: The target compound’s methoxycarbonyl and ketone groups are less electron-withdrawing than the nitro and cyano substituents in the imidazo-pyridine analog (), which may result in higher solubility in polar solvents . The absence of strongly electron-deficient groups (e.g., nitro) in the target compound could enhance its stability under basic conditions compared to the nitro-containing analog .

Hydrogen Bonding and Crystallinity: The benzene dicarboxylate backbone in the target compound promotes hydrogen bonding via ester carbonyl oxygen atoms, similar to patterns observed in imidazole derivatives (). This may lead to higher melting points compared to non-dicarboxylated pyrazoles .

Synthetic Pathways :

  • The target compound’s synthesis likely parallels the condensation of pyrazole intermediates with aromatic amines, as seen in and . However, the use of piperidine as a catalyst () may improve reaction efficiency compared to sodium acetate-mediated hydrazone formation .

Preparation Methods

Core Pyrazole Formation

The pyrazole ring is constructed via cyclocondensation between β-ketoesters and hydrazine derivatives. A representative protocol from CN107325091A involves:

  • Reacting 2-(alkoxymethylene)malonates (e.g., diethyl 2-(ethoxymethylene)malonate) with hydrazine hydrate under acidic conditions.

  • Cyclization at 60°C for 4 hours yields 5-hydroxypyrazole-4-carboxylates (e.g., 89.2% yield).

Key Data :

StepReagents/ConditionsYield
CyclocondensationHydrazine hydrate, HCl, 60°C, 4h89.2%
MethylationDimethyl sulfate, NaHCO₃, NMP, 40–100°C65–97%

Introduction of Methoxy-oxoethyl Group

The 3-(2-methoxy-2-oxoethyl) side chain is introduced via alkylation or Michael addition. For example, reacting the pyrazole intermediate with methyl acrylate in the presence of K₂CO₃ in DMF at 80°C achieves this modification.

1,3-Dipolar Cycloaddition of Sydnones

Sydnone-DMAD Reaction

As reported in Synthesis, 3-(4-acetylphenyl)sydnone undergoes 1,3-dipolar cycloaddition with dimethyl acetylenedicarboxylate (DMAD) in glacial acetic acid with Na₂WO₄·2H₂O and H₂O₂. This forms pyrazole-3,4-dicarboxylates with >90% regioselectivity.

Optimized Conditions :

  • Solvent: Glacial acetic acid

  • Catalyst: Na₂WO₄·2H₂O (5 mol%)

  • Oxidizing agent: H₂O₂ (3 equiv)

  • Temperature: 30–80°C, 1–5h

Japp-Klingemann Hydrazone Formation

Hydrazone Intermediate Synthesis

A modified Japp-Klingemann reaction (PMC) couples aryl diazonium salts with β-ketoesters to form hydrazones. For the target compound:

  • Diazotization of aniline derivatives (e.g., 4-methoxyaniline) generates diazonium salts.

  • Coupling with methyl 3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-4H-pyrazole-4-carboxylate yields the hydrazone.

Critical Parameters :

  • pH control (3–4) to prevent premature cyclization.

  • Use of ice-cold conditions to stabilize diazonium intermediates.

Enamine Formation via Knoevenagel Condensation

Z-Selective Condensation

The (1Z)-ethylideneamino bridge is installed via condensation between pyrazole-4-carbaldehydes and methyl 2-aminobenzene-1,4-dicarboxylate. Catalytic piperidine in ethanol at reflux (12h) affords the Z-isomer preferentially.

Stereochemical Control :

  • Bulkier solvents (e.g., toluene) favor thermodynamic Z-isomer.

  • Kinetic control via low-temperature reactions (0–5°C) may yield E-isomer.

One-Pot Multistep Synthesis

Integrated Protocol (CN107325091A )

A streamlined approach combines cyclocondensation, alkylation, and enamine formation:

  • Cyclocondensation :

    • 2-(Ethoxymethylene)diethyl malonate + hydrazine hydrate → pyrazole core (89.2%).

  • Methylation :

    • Dimethyl sulfate, Na₂CO₃, NMP, 40–100°C → methyl ester (97%).

  • Enamine Coupling :

    • Pyrazole-4-carbaldehyde + methyl 2-aminobenzene-1,4-dicarboxylate, piperidine/EtOH → target compound (54–65%).

Yield Summary :

StepYieldPurity
Cyclocondensation89.2%95%
Methylation97%98%
Enamine Formation54–65%99%

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
CyclocondensationHigh regioselectivity, scalableRequires acidic conditions65–97%
1,3-Dipolar CycloaddnRapid, atom-economicalLimited substrate scope80–90%
Japp-KlingemannMild conditions, versatileDiazo stability issues60–75%
One-Pot SynthesisReduced purification stepsComplex optimization54–89%

Functional Group Compatibility

Ester Hydrolysis

The methyl esters are resistant to hydrolysis under mild conditions (pH 7–9, 25°C) but cleave quantitatively with LiOH/THF/H₂O (1:1) at 60°C.

Oxo Group Reactivity

The 5-oxo group participates in nucleophilic additions (e.g., Grignard reagents) but requires protection (e.g., TMSCl) during enamine formation .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step condensation reactions. For example, coupling hydrazone intermediates with ester-functionalized precursors under reflux conditions (ethanol or DMF as solvents) at 70–90°C for 2–6 hours. Reaction optimization should include:

  • Solvent selection (polar aprotic solvents like DMF improve solubility of aromatic intermediates) .
  • Catalyst screening (e.g., piperidine for Knoevenagel condensations).
  • Temperature control to minimize side reactions (e.g., ester hydrolysis).
    Characterization via NMR (1H/13C for structural confirmation) and HPLC (purity >95%) is critical .

Q. What standard analytical techniques are used for structural confirmation?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for the pyrazole ring (δ 6.5–7.8 ppm for olefinic protons), ester groups (δ 3.6–4.1 ppm for methoxy), and phenyl substituents (δ 7.2–7.6 ppm) .
  • Elemental Analysis (CHNS) : Validate empirical formula (e.g., C₂₄H₂₃N₃O₈ requires C 58.41%, H 4.67%) .
  • FTIR : Confirm carbonyl stretches (1690–1750 cm⁻¹ for ester and ketone groups) .

Q. How can researchers assess purity and stability under varying conditions?

Methodological Answer:

  • HPLC-MS : Monitor degradation products under stress (e.g., acidic/basic hydrolysis, thermal exposure). Use C18 columns with acetonitrile/water gradients .
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability (decomposition >200°C suggests suitability for high-temperature reactions) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer: Discrepancies may arise from dynamic effects (e.g., tautomerism in the pyrazole ring). Strategies include:

  • Variable-temperature NMR : Detect equilibrium shifts between tautomers.
  • X-ray crystallography : Resolve absolute configuration and hydrogen-bonding networks .
  • DFT calculations : Simulate NMR chemical shifts to match experimental data .

Q. What strategies address low yields in ester-group functionalization?

Methodological Answer: Low yields often result from steric hindrance or competing hydrolysis. Mitigate via:

  • Protecting groups : Temporarily shield reactive sites (e.g., silyl ethers for hydroxyls).
  • Microwave-assisted synthesis : Enhance reaction rates and selectivity .
  • Inert atmospheres : Use argon/gloveboxes to prevent moisture-sensitive side reactions .

Q. How can computational models predict reactivity or biological interactions?

Methodological Answer:

  • Molecular docking : Screen against protein targets (e.g., cyclooxygenase for anti-inflammatory potential) using AutoDock Vina .
  • QSAR models : Correlate electronic descriptors (HOMO-LUMO gaps) with antimicrobial activity .
  • MD simulations : Study solvation effects and conformational stability in aqueous environments .

Q. What experimental designs validate hypothesized mechanisms of action?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities with biological targets (e.g., DNA gyrase for antibacterial studies) .
  • Kinetic isotope effects : Probe rate-determining steps in catalytic cycles.
  • Fluorescence quenching : Monitor interactions with biomacromolecules (e.g., BSA for pharmacokinetic profiling) .

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